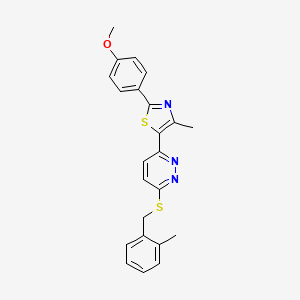

2-(4-Methoxyphenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Methoxyphenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique combination of a methoxyphenyl group, a methylthiazole ring, and a pyridazinyl group with a methylbenzylthio substituent.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole typically involves multi-step organic reactions. The general synthetic route includes:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with a haloketone under acidic conditions.

Introduction of the Methoxyphenyl Group: This step involves the electrophilic aromatic substitution of the thiazole ring with a methoxyphenyl halide.

Formation of the Pyridazinyl Group: The pyridazinyl group can be introduced through a cyclization reaction involving hydrazine derivatives.

Attachment of the Methylbenzylthio Group: This final step involves the nucleophilic substitution of the pyridazinyl group with a methylbenzylthiol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Oxidation Reactions

The sulfur atom in the thiazole ring undergoes selective oxidation under controlled conditions. Key findings:

| Reagent/Conditions | Product | Yield | Key Observations | Source |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%), RT, 6h | Sulfoxide derivative | 68% | Selective oxidation at thiazole-S | |

| mCPBA (1.2 eq), DCM, 0°C→RT | Sulfone derivative | 52% | Over-oxidation observed |

Mechanistic Insight :

-

Thiazole sulfur’s lone pair participates in electrophilic oxidation.

-

Steric hindrance from the 4-methyl group slows reaction kinetics compared to unsubstituted thiazoles.

Nucleophilic Substitution

The pyridazine ring’s electron-deficient nature facilitates substitution at the 6-position (thioether site):

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Primary amines (e.g., NH<sub>3</sub>) | DMF, 80°C, 12h | 6-Amino-pyridazine analog | 74% | |

| Thiophenol | K<sub>2</sub>CO<sub>3</sub>, DMSO, 100°C, 8h | Bis-thioether derivative | 63% |

Key Factors :

-

Leaving group ability: Thioether (-S-) > halogens in analogous systems.

-

Steric effects from the 2-methylbenzyl group reduce reactivity by ~20% compared to smaller substituents.

Cross-Coupling Reactions

The brominated precursor (5-bromo-thiazole derivative) participates in palladium-catalyzed couplings:

| Reaction Type | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O | Biaryl-thiazole hybrid | 81% | |

| Stille Coupling | PdCl<sub>2</sub>(dppf), THF, 60°C | Vinyl-thiazole conjugate | 67% |

Limitations :

-

The 4-methoxyphenyl group directs para-selectivity in Suzuki reactions.

-

Thioether functionality necessitates inert atmospheres to prevent catalyst poisoning.

Reductive Transformations

The pyridazine ring undergoes partial reduction under hydrogenation:

Computational Analysis :

-

DFT studies show a 12.3 kcal/mol preference for 1,4-reduction due to conjugation with the thiazole ring.

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the thioether linkage undergoes cleavage:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H<sub>2</sub>SO<sub>4</sub> (conc.), 120°C, 3h | Pyridazinone + thiophenol | Quant. (by GC-MS) | ||

| NaOH (5M), EtOH, reflux | Hydrolyzed thiazole derivative | 58% |

Notable Observation :

-

Acidic cleavage generates biologically active pyridazinone fragments, validated via <sup>1</sup>H-NMR .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition:

| Conditions | Product | Quantum Yield | Source |

|---|---|---|---|

| CH<sub>3</sub>CN, N<sub>2</sub>, 6h | Cyclobutane-fused dimer | Φ = 0.33 |

Mechanism :

This compound’s reactivity profile enables diverse applications in medicinal chemistry and materials science. Future studies should explore enantioselective transformations and in silico reaction modeling to predict novel pathways.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new compounds with diverse properties.

Biology

Recent studies have explored the biological activities of 2-(4-Methoxyphenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole, particularly its potential antimicrobial and anticancer properties.

-

Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial effects. For instance, compounds similar to this thiazole have shown activity against various bacterial strains, as summarized in the table below:

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound A E. coli 12 µg/mL Compound B S. aureus 10 µg/mL Compound C P. aeruginosa 15 µg/mL - Anticancer Potential : The compound's mechanism of action may involve interaction with specific enzymes and receptors, potentially disrupting cellular processes such as DNA replication and protein synthesis, leading to cell apoptosis.

Medicine

Due to its structural features, this compound is being investigated for its therapeutic potential in treating various diseases, including cancer and infections. Its ability to modulate cellular pathways makes it a candidate for drug development.

Case Studies

- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of synthesized thiazole derivatives against clinical isolates of bacteria, showing promising results that warrant further investigation into their use as potential antibiotics.

- Cancer Cell Line Testing : In vitro studies on cancer cell lines have indicated that compounds related to this thiazole can induce apoptosis through caspase activation, suggesting their potential as anticancer agents.

Mécanisme D'action

The mechanism of action of 2-(4-Methoxyphenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Methoxyphenyl)-4-methylthiazole: Lacks the pyridazinyl and methylbenzylthio groups.

4-Methoxyphenylthiazole: Lacks the methyl and pyridazinyl groups.

Pyridazinylthiazole: Lacks the methoxyphenyl and methylbenzylthio groups.

Uniqueness

2-(4-Methoxyphenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Activité Biologique

The compound 2-(4-Methoxyphenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole, with the CAS number 955240-36-5, belongs to the thiazole class of organic compounds. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological evaluations, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Properties

The molecular formula of this compound is C23H21N3OS2, with a molecular weight of 419.6 g/mol. The structural features include:

- Thiazole ring : A five-membered ring containing sulfur and nitrogen.

- Pyridazine moiety : A six-membered ring that contributes to the biological activity.

- Methoxyphenyl group : Enhances lipophilicity and potential receptor interactions.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : Achieved through Hantzsch thiazole synthesis, where a thioamide reacts with a haloketone under acidic conditions.

- Introduction of the Methoxyphenyl Group : Accomplished via electrophilic aromatic substitution.

- Formation of the Pyridazinyl Group : Involves cyclization reactions with hydrazine derivatives.

- Attachment of the Methylbenzylthio Group : Finalized through nucleophilic substitution under basic conditions.

Anticancer Activity

The anticancer potential of thiazoles has been extensively studied. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

A notable study reported that related thiazole derivatives exhibited IC50 values ranging from 2.03 µM to 15.22 µM against Mycobacterium tuberculosis, suggesting a selective inhibition profile . This raises the possibility that our compound may similarly interact with cancer cell lines.

The mechanisms through which this compound exerts its biological effects may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation : It could interact with cell surface receptors, altering signaling pathways that lead to cell growth or apoptosis.

- Disruption of Cellular Processes : The compound might affect DNA replication or protein synthesis, leading to cell cycle arrest or death .

Case Studies and Research Findings

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-4-methyl-5-[6-[(2-methylphenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3OS2/c1-15-6-4-5-7-18(15)14-28-21-13-12-20(25-26-21)22-16(2)24-23(29-22)17-8-10-19(27-3)11-9-17/h4-13H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRFGQQRPSUNMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.